
2-氯-5,6,7,8-四氢喹唑啉-4(3H)-酮
描述
Synthesis Analysis
The synthesis of 2-Chloro-5,6,7,8-tetrahydroquinazolin-4(3H)-one involves the reaction of 2,4-dichloro-5,6,7,8-tetrahydroquinazoline with sodium hydroxide in tetrahydrofuran at 60℃ for 12 hours in an inert atmosphere . The obtained crude product is then separated and purified by silica gel column chromatography to obtain the title compound .科学研究应用
合成与表征
- 通过涉及各种衍生物的反应合成了新的 2-取代 5-氧代-5,6,7,8-四氢喹唑啉,展示了该化合物合成化学的多功能性 (Tonkikh、Strakov 和 Petrova,2000 年)。
- 六氢和八氢喹唑啉的互变异构性质,与所讨论的化合物相关,突出了其在结构和化学研究中的潜力 (Armarego 和 Kobayashi,1971 年)。
抗菌和抗寄生虫应用
- 研究表明,某些二氨基四氢喹唑啉衍生物对恶性疟原虫有效,表明具有潜在的抗疟疾特性 (Ommeh 等人,2004 年)。
- 新的喹唑啉-4(3H)-酮衍生物显示出作为 sigma-1 受体拮抗剂的活性,表明在疼痛治疗中的潜力 (Lan 等人,2016 年)。
抗癌研究
- 喹唑啉衍生物因其诱导细胞凋亡的特性和作为抗癌剂的潜力而受到探索,其中一些显示出较高的血脑屏障穿透性 (Sirisoma 等人,2009 年)。
- 已经合成并评估了用苯并噻吩取代的新型喹唑啉类似物,以了解其抗菌和抗结核活性,进一步强调了该化合物在药物化学中的重要性 (Rao 和 Subramaniam,2015 年)。
其他应用
- 该化合物的衍生物已被评估用于各种生物活性,包括作为抗结核、抗菌和抗病毒剂,突出了其在药理学和药物发现中的广泛潜力 (Marvadi 等人,2019 年)。
- 对喹唑啉酮化合物催化应用的研究,特别是在不对称反应中的应用,表明它们在有机金属化学领域中的效用 (Yoon 等人,2006 年)。
安全和危害
The safety information available indicates that 2-Chloro-5,6,7,8-tetrahydroquinazolin-4(3H)-one may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin or hair: removing all contaminated clothing and rinsing skin with water .
属性
IUPAC Name |
2-chloro-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c9-8-10-6-4-2-1-3-5(6)7(12)11-8/h1-4H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIERYUHZPPRHIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



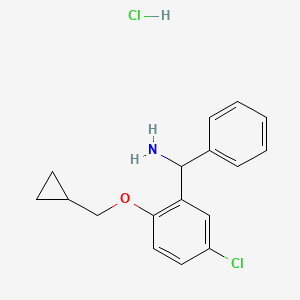
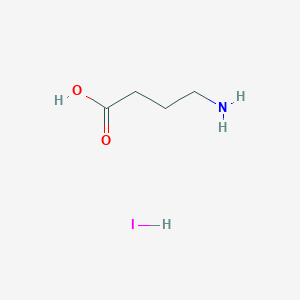
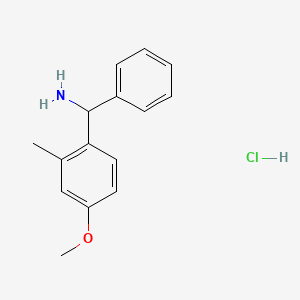
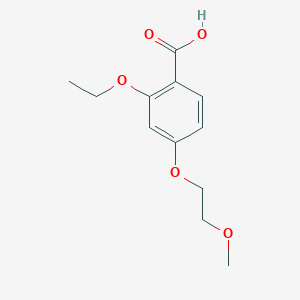

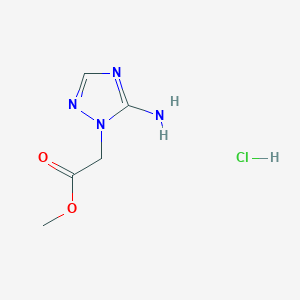
![1-[7-(3-Methoxyphenyl)-9-[(1-methyl-3-piperidinyl)methoxy]-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-1-propanone](/img/structure/B1486956.png)


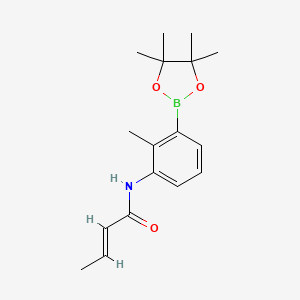
![[4-[[(2,5-Difluorobenzoyl)amino]methyl]phenyl]boronic acid](/img/structure/B1486961.png)
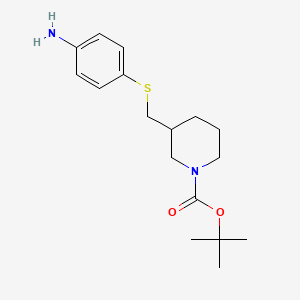
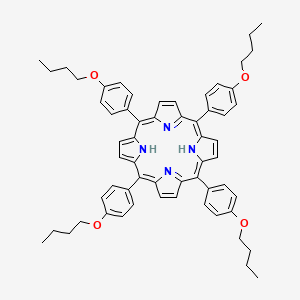
![6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(4-pyridinyl)-4-pyrimidinol](/img/structure/B1486965.png)